molecular formula C6H11BrO B1329855 2-(Bromomethyl)tetrahydro-2H-pyran CAS No. 34723-82-5

2-(Bromomethyl)tetrahydro-2H-pyran

Cat. No.: B1329855
CAS No.: 34723-82-5
M. Wt: 179.05 g/mol
InChI Key: MHNWCBOXPOLLIB-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a molecular weight of 179.05 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

It has been used in the preparation of tellurated heterocycles . These heterocycles can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

The mode of action of 2-(Bromomethyl)tetrahydro-2H-pyran involves its use as a building block in organic synthesis . It has been used in cross-coupling reactions with potassium heteroaryltrifluoroborates . The bromomethyl group in the compound can act as a leaving group, facilitating the formation of new carbon-carbon bonds during the reaction .

Biochemical Pathways

The compound’s role in the synthesis of tellurated heterocycles suggests that it could influence pathways where these heterocycles play a role .

Result of Action

The result of the action of this compound is the formation of tellurated heterocycles . These heterocycles can have various effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield and efficiency of its reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of catalysts . Its stability can be influenced by factors such as pH, temperature, and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)tetrahydro-2H-pyran can be synthesized through the bromination of tetrahydro-2H-pyran-2-methanol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)tetrahydro-2H-pyran is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is employed in the synthesis of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine
  • 2-(Bromomethyl)-6-methylpyridine
  • 2-(3-Bromopropoxy)tetrahydro-2H-pyran
  • Tetrahydrofurfuryl bromide

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)tetrahydro-2H-pyran offers unique reactivity due to the presence of the tetrahydropyran ring, which imparts different steric and electronic properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules .

Properties

IUPAC Name

2-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022286
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34723-82-5
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 34723-82-5
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-(Bromomethyl)tetrahydro-2H-pyran be used to introduce substituents onto metal complexes?

A1: Yes, research has shown that this compound can react with tetrathiotungstate and tetrathiomolybdate salts. [] This reaction results in the substitution of a bromide ion by the thiolate anion derived from this compound, leading to the formation of alkylthiolatotrithiotungstate and alkylthiolatotrithiomoblybdate complexes. [] Interestingly, the oxygen atom in the tetrahydropyran ring does not coordinate to the metal center, indicating a preference for sulfur-metal bonding in these complexes. []

Q2: What are the structural characteristics of the alkylthiolatotrithiotungstate complex formed with this compound?

A2: The complex formed, [PPh4][((mthp)WS3)] (where mthp = this compound), adopts a tetrahedral geometry around the tungsten center. [] This structure features one thiolate sulfur atom from the mthp ligand and three terminal sulfido ligands coordinated to the tungsten atom. [] X-ray crystallography confirmed this structure, revealing that the oxygen atom in the mthp ligand does not participate in coordination. []

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